4-Amino-2-propyl-8-trifluoromethylquinoline
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Overview
Description
4-Amino-2-propyl-8-trifluoromethylquinoline is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of an amino group at the 4th position, a propyl group at the 2nd position, and a trifluoromethyl group at the 8th position on the quinoline ring. The molecular formula of this compound is C13H13F3N2, and it has a molar mass of 254.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-propyl-8-trifluoromethylquinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-propyl-8-trifluoromethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group or other substituents on the quinoline ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
4-Amino-2-propyl-8-trifluoromethylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 4-Amino-2-propyl-8-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes. Additionally, its trifluoromethyl group enhances its binding affinity to certain receptors, making it a potent bioactive molecule .
Comparison with Similar Compounds
4-Aminoquinoline: Lacks the propyl and trifluoromethyl groups, resulting in different chemical and biological properties.
2-Propylquinoline: Does not have the amino and trifluoromethyl groups, leading to variations in reactivity and applications.
8-Trifluoromethylquinoline: Missing the amino and propyl groups, which affects its overall functionality
Uniqueness: 4-Amino-2-propyl-8-trifluoromethylquinoline is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
1189106-38-4 |
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Molecular Formula |
C13H13F3N2 |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
2-propyl-8-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C13H13F3N2/c1-2-4-8-7-11(17)9-5-3-6-10(12(9)18-8)13(14,15)16/h3,5-7H,2,4H2,1H3,(H2,17,18) |
InChI Key |
TYDSVTZDRKTYOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)N |
Origin of Product |
United States |
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